molecular formula C18H22FNO3 B13698942 Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13698942
M. Wt: 319.4 g/mol
InChI Key: MBUVURFUVHCVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif. Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not shared by any other atoms.

Preparation Methods

The synthesis of tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and fluoro substituents. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance scalability .

Chemical Reactions Analysis

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The fluoro and tert-butyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in the nature of the attached rings and substituents. The presence of the fluoro and tert-butyl groups in tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate makes it unique, as these groups can modulate its physicochemical properties and biological activity .

Similar compounds include:

These compounds also exhibit diverse biological activities and are used in various research and industrial applications.

Properties

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-12-5-4-6-13(19)14(12)15(18)21/h4-6H,7-11H2,1-3H3

InChI Key

MBUVURFUVHCVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.